Ethyl 3-hydroxy-3,7-dimethyloctanoate
Description
Ethyl 3-hydroxy-3,7-dimethyloctanoate (Compound 13) is a branched-chain fatty acid ester characterized by a hydroxy group at position 3, methyl groups at positions 3 and 7, and an ethyl ester moiety. Synthesized as a colorless oil with a high yield of 96%, its structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing distinct spectral features for the hydroxy, dimethyl, and ethyl ester groups . The compound’s solubility in organic solvents and its molecular formula (C₁₂H₂₄O₃) align with its hydrophobic nature, typical of fatty acid derivatives.
Properties
CAS No. |
84696-81-1 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3,7-dimethyloctanoate |
InChI |
InChI=1S/C12H24O3/c1-5-15-11(13)9-12(4,14)8-6-7-10(2)3/h10,14H,5-9H2,1-4H3 |
InChI Key |
QUSPFYJNPGLTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(CCCC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-3,7-dimethyloctanoate can be synthesized through esterification of 3-hydroxy-3,7-dimethyloctanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3,7-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: 3-oxo-3,7-dimethyloctanoic acid or 3,7-dimethyloctanoic acid.
Reduction: 3-hydroxy-3,7-dimethyloctanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-3,7-dimethyloctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-3,7-dimethyloctanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acid. This hydrolysis reaction is crucial in various metabolic processes.
Comparison with Similar Compounds
Methyl 3-hydroxy-3,7-dimethyloctanoate (Compound 15)
- Structural Differences : The methyl ester analog (Compound 15) replaces the ethyl ester group with a methyl ester, reducing its molecular weight (C₁₁H₂₂O₃ vs. C₁₂H₂₄O₃) and slightly altering volatility.
- Synthesis : Synthesized with a 93% yield, comparable to Compound 13 (96%), indicating similar reaction efficiency for esterification .
- Physicochemical Properties : Both compounds are colorless oils, but the methyl ester’s smaller alkyl chain may marginally increase solubility in polar solvents.
Ethyl 3-Hydroxy-3,7-dimethyl-8-oxooct-6-enoate (Compound 4b)
- Functional Modifications: Incorporates an α,β-unsaturated ketone (8-oxo and 6-enoate groups), introducing conjugation and electrophilic reactivity.
- Synthesis : Obtained via oxidation of precursor 2b, yielding 16%—significantly lower than Compound 13, likely due to the complexity of introducing multiple functional groups .
- Spectroscopic Data : The ¹H NMR spectrum shows a singlet at δ 9.39 ppm for the aldehyde proton, absent in Compound 13, confirming the oxo group .
Ethyl 8-Acetoxy-3-hydroxy-3,7-dimethyloct-6-enoate (Compound 8b)
- Substituents : Features an acetoxy group at position 8 and a double bond at position 6, enhancing lipophilicity compared to Compound 13.
- Synthesis: Derived from 3b via acetylation, yielding a colorless oil.
- Biological Implications : The acetoxy moiety may confer resistance to esterase hydrolysis, unlike the simpler ethyl ester in Compound 13.
Methyl 7-hydroxy-3,7-dimethyloctanoate
- Positional Isomerism : The hydroxy group is at position 7 instead of 3, altering hydrogen-bonding capacity and solubility.
- Synthesis: Produced via oxone-mediated oxidation of 7-hydroxycitronellal in methanol (83% yield), a method distinct from the synthesis of Compound 13 .
- Applications: Positional isomerism may influence bioactivity, as seen in analogous terpenoids where hydroxylation patterns dictate antimicrobial or anti-inflammatory effects.
Data Table: Key Properties of this compound and Analogs
Biological Activity
Ethyl 3-hydroxy-3,7-dimethyloctanoate (commonly referred to as Ethyl 3-hydroxy-octanoate) is an ester compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, as well as its applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a hydroxyl group and a branched alkyl chain. The presence of these functional groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 216.32 g/mol |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents |
| Density | Not readily available |
Antimicrobial Properties
This compound has been studied for its antimicrobial effects against various pathogens. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various compounds, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 64 μg/mL to 128 μg/mL. The results are summarized in Table 2 below.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Micrococcus luteus | 32 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Antioxidant Properties
Beyond its antimicrobial potential, this compound has also been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
The antioxidant activity of this compound appears to stem from its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays have shown that the compound can effectively reduce oxidative damage in cellular models.
Table 3: Antioxidant Activity Assay Results
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 20 |
| ABTS Radical Scavenging | 15 |
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for various applications in medicinal chemistry. Its ester functionality allows for hydrolysis in vivo, potentially releasing active components that can interact with biological targets.
Drug Delivery Systems
Research has indicated that compounds like this compound can be utilized in drug delivery systems due to their favorable pharmacokinetic profiles. The ability to hydrolyze into active metabolites enhances their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
